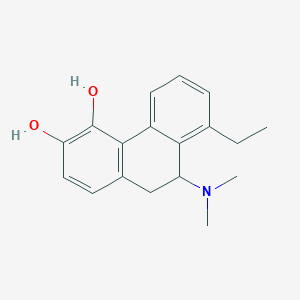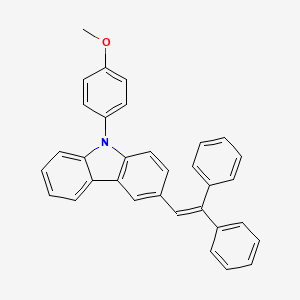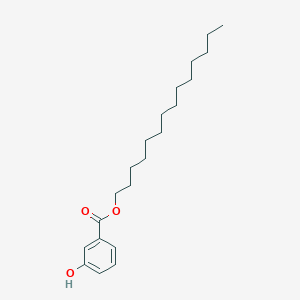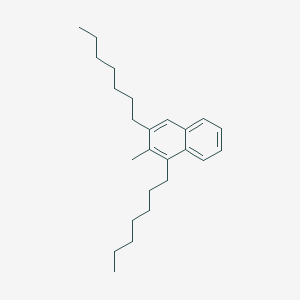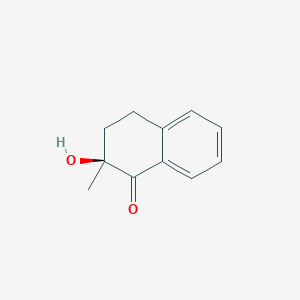
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one typically involves the use of starting materials such as naphthalene derivatives. One common synthetic route includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the naphthalene ring.
Methylation: Addition of a methyl group to the hydroxylated naphthalene.
Cyclization: Formation of the dihydronaphthalenone core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific reaction environments to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one: Unique due to its specific stereochemistry and functional groups.
(2R)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one: An enantiomer with different stereochemistry.
2-hydroxy-2-methyl-1-tetralone: A similar compound with a different core structure.
Highlighting Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
104322-64-7 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-11(13)7-6-8-4-2-3-5-9(8)10(11)12/h2-5,13H,6-7H2,1H3/t11-/m0/s1 |
Clave InChI |
HAMPENXKJTUEGY-NSHDSACASA-N |
SMILES isomérico |
C[C@@]1(CCC2=CC=CC=C2C1=O)O |
SMILES canónico |
CC1(CCC2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
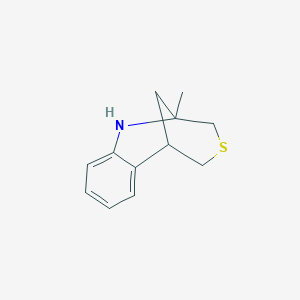
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)

![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)

